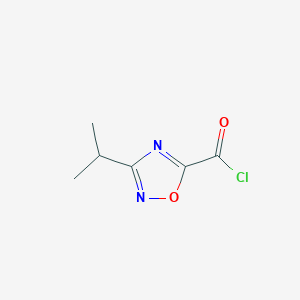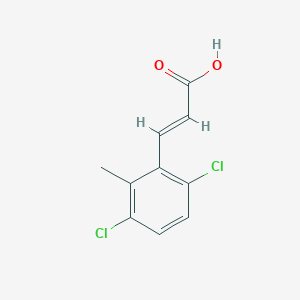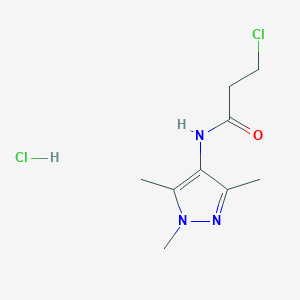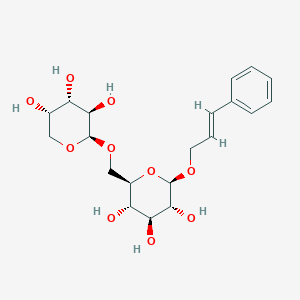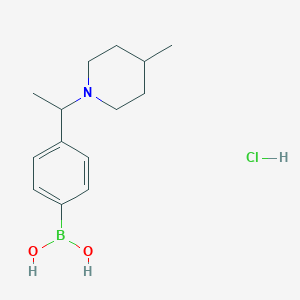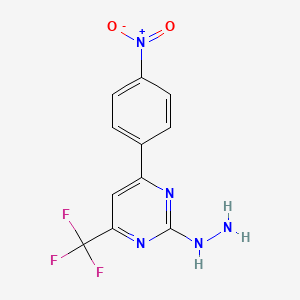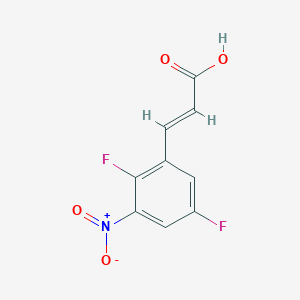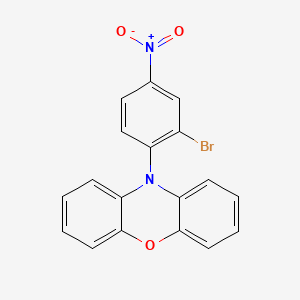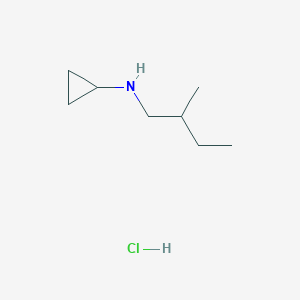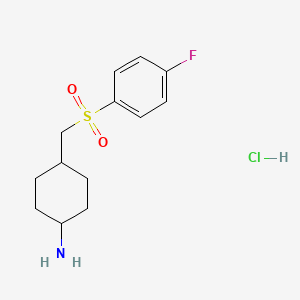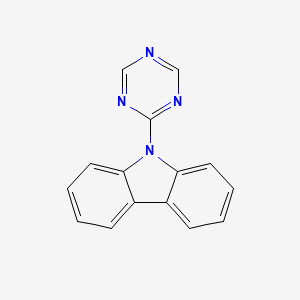
9-(1,3,5-Triazin-2-yl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(1,3,5-Triazin-2-yl)-9H-carbazole is an organic compound that combines the structural features of carbazole and triazine. Carbazole is a well-known heterocyclic aromatic compound, while triazine is a nitrogen-containing heterocycle. The combination of these two moieties results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,3,5-Triazin-2-yl)-9H-carbazole typically involves the reaction of carbazole with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of a base such as triethylamine. The reaction proceeds through the substitution of one of the chlorine atoms in cyanuric chloride by the nitrogen atom of carbazole, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
9-(1,3,5-Triazin-2-yl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The carbazole moiety can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and bases like triethylamine are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
科学的研究の応用
9-(1,3,5-Triazin-2-yl)-9H-carbazole has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 9-(1,3,5-Triazin-2-yl)-9H-carbazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter . This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function in diseases like Alzheimer’s .
類似化合物との比較
Similar Compounds
9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9H-carbazole: A similar compound with diphenyl substitution on the triazine ring, used in OLEDs.
3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole: Another derivative with phenyl substitution, also used in electronic materials.
Uniqueness
9-(1,3,5-Triazin-2-yl)-9H-carbazole is unique due to its combination of carbazole and triazine moieties, which imparts distinct chemical and physical properties
特性
分子式 |
C15H10N4 |
|---|---|
分子量 |
246.27 g/mol |
IUPAC名 |
9-(1,3,5-triazin-2-yl)carbazole |
InChI |
InChI=1S/C15H10N4/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)19(13)15-17-9-16-10-18-15/h1-10H |
InChIキー |
XAILXJAVXFVNHK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC=NC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Neopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B13726752.png)
